![molecular formula C8H5ClS B105630 4-氯苯并[b]噻吩 CAS No. 66490-33-3](/img/structure/B105630.png)

4-氯苯并[b]噻吩

概述

描述

4-Chlorobenzo[b]thiophene is an intermediate used to prepare 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT1A receptor antagonism . It is a promising class of organosulfur compounds .

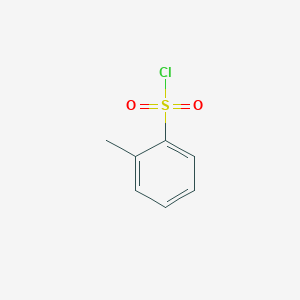

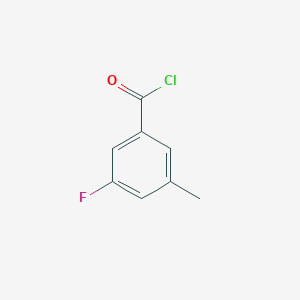

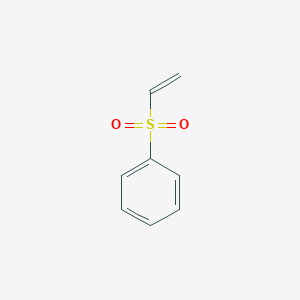

Synthesis Analysis

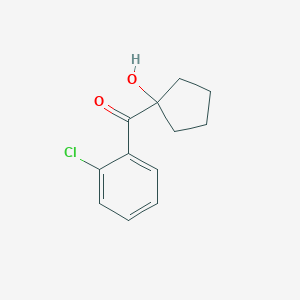

The synthesis of 4-Chlorobenzo[b]thiophene involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

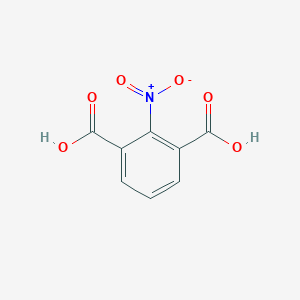

The molecular structure of 4-Chlorobenzo[b]thiophene is represented by the InChI code1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H . The molecular weight is 168.65 . Chemical Reactions Analysis

The chemical reactions of 4-Chlorobenzo[b]thiophene involve the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Physical And Chemical Properties Analysis

4-Chlorobenzo[b]thiophene is a solid at room temperature .科学研究应用

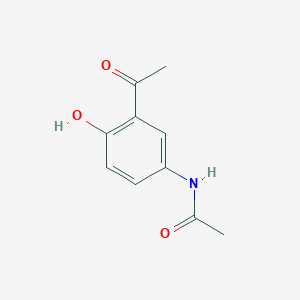

Medicinal Chemistry

Thiophene and its substituted derivatives, including 4-Chlorobenzo[b]thiophene, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Drug Development

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain thiophene nucleus . Therefore, 4-Chlorobenzo[b]thiophene could potentially be used in the development of new drug molecules.

Biological and Physiological Functions

4-Chlorobenzo[b]thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions . They have been proven to be effectual drugs in present respective disease scenario .

Synthesis of New Structural Prototypes

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . 4-Chlorobenzo[b]thiophene could be used to synthesize and investigate new structural prototypes with more effective pharmacological activity .

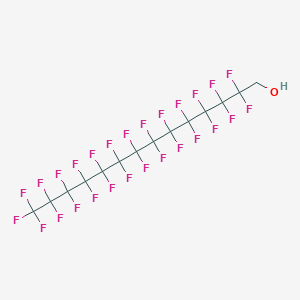

Organic Optoelectronic Devices

4-Chlorobenzo[b]thiophene and its derivatives can be used as new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .

Photophysical Properties

4-Chlorobenzo[b]thiophene derivatives exhibit interesting photophysical properties . They show bathochromic shifts in their photoabsorption and fluorescence maxima .

Electrochemical Properties

4-Chlorobenzo[b]thiophene derivatives also exhibit interesting electrochemical properties . The HOMO and LUMO energy levels of these compounds can be manipulated by substituting different groups on the thiophene ring .

Solid State Fluorescence

Certain 4-Chlorobenzo[b]thiophene derivatives show relatively high fluorescence quantum yields in the solid state . This property could be exploited in the development of new fluorescent materials .

安全和危害

未来方向

作用机制

Target of Action

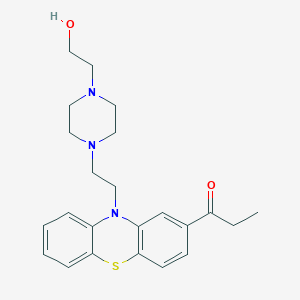

4-Chlorobenzo[b]thiophene is a key intermediate in the synthesis of brexpiprazole , an atypical antipsychotic . Brexpiprazole acts by activating the activity of 5-HT1A receptors of serotonin and partial agonists of dopamine D2 receptors . These receptors play a crucial role in the treatment of schizophrenia and major depression .

Mode of Action

The synthesis of benzothiophenes, which includes 4-chlorobenzo[b]thiophene, involves an aryne reaction with alkynyl sulfides . This process starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Result of Action

As a key intermediate in the synthesis of brexpiprazole, its ultimate effect would be the therapeutic benefits observed in the treatment of conditions like schizophrenia and major depression .

Action Environment

During its synthesis, certain conditions such as temperature and the presence of other compounds (like dbu) are important to consider .

属性

IUPAC Name |

4-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYUMNQONHLLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496350 | |

| Record name | 4-Chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66490-33-3 | |

| Record name | 4-Chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66490-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

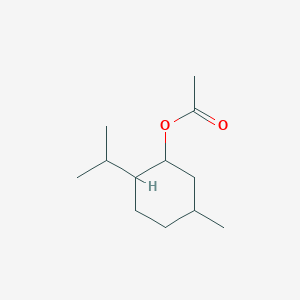

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)